molecular formula C8H5Br2ClO2 B1354937 (2,4-Dibromophenoxy)acetyl chloride CAS No. 16738-07-1

(2,4-Dibromophenoxy)acetyl chloride

Cat. No.: B1354937
CAS No.: 16738-07-1
M. Wt: 328.38 g/mol
InChI Key: ABJOJUXBOIRTBS-UHFFFAOYSA-N
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Scientific Research Applications

(2,4-Dibromophenoxy)acetyl chloride is used in various scientific research applications, including:

Safety and Hazards

The safety data sheet for a similar compound, acetyl chloride, indicates that it is highly flammable and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromophenoxy)acetyl chloride typically involves the reaction of 2,4-dibromophenol with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

2,4-Dibromophenol+Acetyl chloride(2,4-Dibromophenoxy)acetyl chloride+HCl\text{2,4-Dibromophenol} + \text{Acetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4-Dibromophenol+Acetyl chloride→(2,4-Dibromophenoxy)acetyl chloride+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dibromophenoxy)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Corresponding amides, esters, or thioesters.

    Hydrolysis: 2,4-dibromophenoxyacetic acid.

    Friedel-Crafts acylation: Acylated aromatic compounds.

Mechanism of Action

The mechanism of action of (2,4-Dibromophenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved typically include nucleophilic attack on the carbonyl carbon of the acetyl chloride group, followed by the elimination of hydrochloric acid .

Comparison with Similar Compounds

  • (2,4-Dichlorophenoxy)acetyl chloride
  • (2,4-Difluorophenoxy)acetyl chloride
  • (2,4-Dimethylphenoxy)acetyl chloride

Comparison:

Properties

IUPAC Name

2-(2,4-dibromophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJOJUXBOIRTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566867
Record name (2,4-Dibromophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16738-07-1
Record name 2-(2,4-Dibromophenoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16738-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dibromophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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